17β-HSD Enzyme Inhibition
N-Boc-erythro-sphingosine exhibits direct inhibitory activity against human 17β-hydroxysteroid dehydrogenase (17β-HSD) isoforms. BindingDB data show IC50 values of 1.20 nM for 17β-HSD1 (placental cytosolic fraction) and 238 nM for 17β-HSD2 (placental microsomes) [1][2]. In contrast, unmodified D-erythro-sphingosine is not a recognized ligand for 17β-HSD enzymes in curated bioactivity databases, with its known targets being protein kinase C and sphingosine kinase . The Boc group thus confers a distinct target engagement profile not shared by the parent molecule.
| Evidence Dimension | 17β-HSD enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 17β-HSD1: 1.20 nM; 17β-HSD2: 238 nM |
| Comparator Or Baseline | D-erythro-sphingosine: no reported inhibition of 17β-HSD; primary known target is PKC (IC50=1–3 µM) |
| Quantified Difference | Target compound inhibits 17β-HSD1 with nanomolar potency; comparator lacks measurable activity on this enzyme class |
| Conditions | Human placental cytosolic fraction 17β-HSD1 assay using [3H]-E1 as substrate with NAD+; human placental microsomal 17β-HSD2 assay using [3H]E2 as substrate; both analyzed by radio-HPLC |
Why This Matters
Researchers investigating 17β-HSD-mediated steroid metabolism pathways require a tool compound with direct enzyme inhibition; unmodified sphingosine is unsuitable for this application.
- [1] BindingDB BDBM50515446; CHEMBL4441152. IC50: 1.20 nM. Target: 17-beta-hydroxysteroid dehydrogenase type 1 (Homo sapiens). Assay: Inhibition of human placental cytosolic fraction 17beta-HSD1 using [3H]-E1 as substrate in presence of NAD+ by radio-HPLC analysis. View Source
- [2] BindingDB BDBM50357465; CHEMBL1917893. IC50: 238 nM. Target: 17-beta-hydroxysteroid dehydrogenase type 2. Assay: Inhibition of human placental microsomal 17beta-HSD2 using [3H]E2 as substrate by HPLC analysis. View Source
